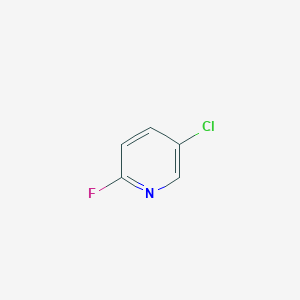

5-Chloro-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULRQGBHWBQPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323333 | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-65-5 | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1480-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-fluoropyridine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine is a pivotal halogenated heterocyclic compound widely utilized as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, make it an invaluable intermediate in the development of complex molecular architectures. This technical guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with its significant applications in the pharmaceutical and agrochemical industries. Detailed safety information and a visualization of its role in synthetic chemistry are also presented to offer a complete resource for laboratory professionals.

Chemical Identity and Physical Properties

This compound is a yellow liquid at room temperature.[1] Its fundamental identifiers and physical characteristics are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1480-65-5[2][3] |

| Molecular Formula | C₅H₃ClFN[2][3] |

| Molecular Weight | 131.54 g/mol [2][3] |

| IUPAC Name | This compound |

| SMILES String | Fc1ccc(Cl)cn1[2][3] |

| InChI | 1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H[2][3] |

| InChIKey | ZULRQGBHWBQPFE-UHFFFAOYSA-N[2][3] |

| MDL Number | MFCD04112513[2][3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Form | Liquid[4] |

| Appearance | Yellow Liquid[5] |

| Density | 1.311 g/mL at 25 °C[2][3] |

| Boiling Point | 158 °C at 760 mmHg |

| 88-89 °C at 100 mmHg[4] | |

| Melting Point | Not Available |

| Refractive Index (n20/D) | 1.498[2][3] |

| Flash Point | 52.2 °C (126.0 °F) - closed cup[2][3] |

| Water Solubility | Not Available |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The fluorine and chlorine atoms serve as reactive sites, or "handles," for a variety of organic transformations, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.[5]

This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][5] Its pyridine core is a common scaffold in medicinal chemistry, and the attached halogens allow for precise molecular engineering.

Key reactions involving this compound include:

-

Suzuki Coupling: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids.[5]

-

Sonogashira Coupling: The chloro-substituent can be coupled with terminal alkynes.[5]

-

Buchwald-Hartwig Amination: The C-Cl bond is a suitable site for the formation of C-N bonds.[5]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, facilitates the displacement of the fluorine by various nucleophiles.

Caption: Synthetic pathways enabled by this compound.

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, a general workflow for a cross-coupling reaction, such as a Suzuki coupling, is outlined below.

General Protocol for a Suzuki Cross-Coupling Reaction:

-

Inert Atmosphere: To an oven-dried flask, add this compound, the desired boronic acid (1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent (such as a mixture of toluene and water, or dioxane) is added via syringe.

-

Reaction: The reaction mixture is heated (typically between 80-110 °C) and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS), which can range from a few hours to overnight.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the desired coupled product.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns dictated by H-H and H-F coupling constants.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the five carbons in the pyridine ring, with their chemical shifts influenced by the attached halogen atoms. C-F coupling is also a key feature.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, and C=N stretching within the aromatic ring, as well as bands corresponding to the C-F and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[6][7]

Table 3: GHS Hazard and Safety Information

| Category | Information |

| Pictograms | GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark)[2] |

| Signal Word | Danger[2][3] |

| Hazard Statements | H226: Flammable liquid and vapor.[7] |

| H302: Harmful if swallowed.[7] | |

| H315: Causes skin irritation.[7] | |

| H318: Causes serious eye damage.[7] | |

| H335: May cause respiratory irritation.[7] | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[6] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) should be used.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[8] |

| Storage | Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly closed and store locked up.[6][8] |

Disclaimer: This document is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[8]

References

An In-depth Technical Guide to 5-Chloro-2-fluoropyridine (CAS: 1480-65-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine, with the CAS number 1480-65-5, is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of both chlorine and fluorine atoms on the pyridine ring, make it a versatile substrate for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, safety data, synthesis, and key applications of this compound, with a particular focus on its utility in the development of novel pharmaceutical agents. Detailed experimental protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, alongside visualizations of synthetic pathways and reaction mechanisms.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental settings. This data is summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1480-65-5 | |

| Molecular Formula | C₅H₃ClFN | |

| Molecular Weight | 131.54 g/mol | |

| Appearance | Colorless to brown liquid | [1] |

| Boiling Point | 158 °C at 760 mmHg | [1] |

| Density | 1.311 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.498 | |

| Flash Point | 52.2 °C (126.0 °F) - closed cup | |

| SMILES String | C1=CC(C(=N C=C1)F)Cl | |

| InChI Key | ZULRQGBHWBQPFE-UHFFFAOYSA-N |

Safety and Hazard Information

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[2]

| Hazard Category | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| Flammable Liquid | 🔥 | H226: Flammable liquid and vapor | P210, P233, P280, P303+P361+P353 |

| Acute Toxicity (Oral) | ❗ | H302: Harmful if swallowed | P301+P312 |

| Skin Corrosion/Irritation | ❗ | H315: Causes skin irritation | P280 |

| Serious Eye Damage/Irritation | corrosive | H318: Causes serious eye damage | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | ❗ | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate.[3][4][5] While specific, detailed protocols for its commercial synthesis are often proprietary, related synthetic transformations in the patent literature suggest that its preparation may involve multi-step sequences starting from readily available pyridine precursors, employing diazotization and halogen exchange reactions.[1][6][7]

The reactivity of this compound is dominated by the distinct properties of its two halogen substituents. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the chlorine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for selective functionalization at either position, making it a highly valuable and versatile building block in synthetic chemistry.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][5] Its ability to participate in the formation of carbon-carbon and carbon-nitrogen bonds allows for the construction of complex molecular architectures found in a wide range of therapeutic agents. The incorporation of a fluorinated pyridine moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. While there is no evidence to suggest that this compound has intrinsic biological activity, its role as a precursor to biologically active compounds is well-established.[8][9][10]

General Synthetic Workflow

The use of this compound in the synthesis of more complex molecules typically follows a workflow involving a palladium-catalyzed cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Chloro-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluoropyridine (CAS No. 1480-65-5), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts are influenced by the electronegativity of the fluorine and chlorine atoms and their positions on the pyridine ring.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~7.00 | dd | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 3.0 |

| H-4 | ~7.85 | ddd | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 7.5 |

| H-6 | ~8.20 | d | J(H6-H4) ≈ 2.5 |

Note: Predicted data based on typical values for similar structures. The solvent is typically CDCl₃.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm | C-F Coupling (J) Hz |

| C-2 | ~162.5 | ¹J(C-F) ≈ 240 |

| C-3 | ~110.0 | ²J(C-F) ≈ 38 |

| C-4 | ~142.0 | ³J(C-F) ≈ 8 |

| C-5 | ~130.0 | ⁴J(C-F) ≈ 5 |

| C-6 | ~147.0 | ³J(C-F) ≈ 15 |

Note: Predicted data. The solvent is typically CDCl₃.

Table 3: ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm |

| F-2 | ~ -70.0 |

Note: Predicted data relative to CFCl₃. The solvent is typically CDCl₃.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic ring and carbon-halogen bonds.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| ~1600-1580 | C=C stretch (aromatic ring) | Strong |

| ~1470-1430 | C=C stretch (aromatic ring) | Strong |

| ~1250-1200 | C-F stretch | Strong |

| ~850-800 | C-Cl stretch | Strong |

| ~800-700 | C-H bend (out-of-plane) | Strong |

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for confirming its identity. The presence of chlorine results in a characteristic M+2 isotopic peak.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 131/133 | [M]⁺ | Molecular ion peak with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl. |

| 102 | [M-CHO]⁺ or [M-N]⁺ | Loss of a neutral fragment. |

| 96 | [M-Cl]⁺ | Loss of the chlorine atom. |

Note: Predicted fragmentation pattern under electron ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1-2 s.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -50 to -90 ppm.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1.0 s.

-

Processing: Apply a Fourier transform. Phase and baseline correct the spectrum. Reference externally to CFCl₃ at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (Thin Film):

-

Ensure the ATR crystal or salt plates (KBr or NaCl) are clean by wiping with a solvent such as isopropanol and allowing them to dry completely.

-

Place one drop of neat liquid this compound directly onto the ATR crystal or one of the salt plates.

-

If using salt plates, place the second plate on top and gently rotate to create a thin, uniform film.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to the sample scan.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection: 1 µL injection volume with a split ratio of 50:1.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

An In-depth Technical Guide to the Synthesis and Purification of 5-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Chloro-2-fluoropyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details a robust synthetic protocol via halogen exchange, a thorough purification method, and presents relevant quantitative data in a clear, tabular format.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a crucial component in the synthesis of a wide range of biologically active molecules. The reliable and efficient synthesis of high-purity this compound is therefore of significant interest to the scientific and industrial research community. This guide outlines a common and effective method for its preparation starting from 2,5-dichloropyridine.

Synthesis of this compound via Halogen Exchange

The synthesis of this compound is effectively achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, specifically a halogen exchange (Halex) reaction. In this process, the chlorine atom at the 2-position of 2,5-dichloropyridine is selectively replaced by a fluorine atom using an appropriate fluoride salt. Potassium fluoride (KF) is a commonly used and cost-effective fluorinating agent for this transformation. The reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperatures.

Experimental Protocol: Synthesis

Materials:

-

2,5-Dichloropyridine

-

Potassium Fluoride (spray-dried, anhydrous)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer/thermocouple

-

Condenser with a drying tube

-

Heating mantle with a temperature controller

-

Nitrogen or Argon gas inlet

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermometer, add spray-dried potassium fluoride and anhydrous N-Methyl-2-pyrrolidone (NMP). If using, add the phase-transfer catalyst at this stage.

-

Inert Atmosphere: Flush the apparatus with a slow stream of dry nitrogen or argon gas.

-

Addition of Starting Material: While stirring, add 2,5-dichloropyridine to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 170°C and 220°C) and maintain it for the specified reaction time. Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots.

-

Cooling: Once the reaction is complete (as determined by GC), cool the mixture to room temperature.

-

Work-up: Quench the reaction mixture by carefully pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Data

| Parameter | Value/Description |

| Starting Material | 2,5-Dichloropyridine |

| Reagents | Potassium Fluoride (KF), N-Methyl-2-pyrrolidone (NMP) |

| Molar Ratio (KF:Dichloropyridine) | 2.0 - 3.0 : 1.0 |

| Solvent | Anhydrous N-Methyl-2-pyrrolidone (NMP) |

| Reaction Temperature | 180 - 210 °C |

| Reaction Time | 10 - 24 hours |

| Typical Yield (crude) | 70 - 85% |

| Purity (crude, by GC) | 85 - 95% |

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting material, the isomeric byproduct 2-chloro-5-fluoropyridine, and residual solvent. Purification to a high degree is essential for its use in subsequent synthetic steps. Fractional distillation is an effective method for purifying this compound due to the difference in boiling points of the components.

Experimental Protocol: Purification by Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle with a temperature controller

-

Vacuum pump and pressure gauge (for vacuum distillation)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

-

Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Distillation: Gradually heat the distillation flask. The temperature at the distillation head should be monitored closely.

-

Fraction Collection: Collect the different fractions based on their boiling points. The forerun may contain residual solvent and lower-boiling impurities. The main fraction containing the desired this compound should be collected at its characteristic boiling point. A higher-boiling fraction may contain unreacted 2,5-dichloropyridine.

-

Purity Analysis: Analyze the purity of the collected fractions by gas chromatography (GC) or GC-MS.

Purification and Product Data

| Parameter | Value/Description |

| Purification Method | Fractional Distillation |

| Boiling Point (this compound) | 155-157 °C at atmospheric pressure |

| Boiling Point (2,5-Dichloropyridine) | 180-182 °C at atmospheric pressure |

| Typical Purity (post-distillation) | > 99% (by GC) |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₅H₃ClFN |

| Molecular Weight | 131.54 g/mol |

| Density | ~1.311 g/mL at 25 °C[1] |

Analytical Methods

The purity of this compound and the progress of the reaction can be monitored by gas chromatography (GC).

Gas Chromatography (GC) Conditions (Typical)

| Parameter | Value/Description |

| Column | Non-polar capillary column (e.g., HP-5, DB-5) |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 280 °C |

| Oven Temperature Program | Initial 80 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium or Nitrogen |

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, imparts a distinct reactivity profile that can be strategically exploited in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of this compound is paramount for its safe handling and use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1480-65-5 | |

| Molecular Formula | C₅H₃ClFN | |

| Molecular Weight | 131.54 g/mol | |

| Appearance | Colorless to brown liquid | [1] |

| Density | 1.311 g/mL at 25 °C | [1] |

| Boiling Point | 149 °C | |

| Refractive Index | n20/D 1.498 | [1] |

| Flash Point | 126 °F (52.2 °C) - closed cup | [1] |

Safety Information:

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Reactivity Profile

The reactivity of this compound is dominated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the halogen substituents. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of this compound's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent ring nitrogen and its ability to stabilize the intermediate Meisenheimer complex.

It is well-established that in SNAr reactions of 2-halopyridines, the reactivity order is F > Cl > Br > I. This is contrary to the leaving group ability in aliphatic systems and is attributed to the rate-determining step being the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine. Studies have shown that 2-fluoropyridine can be up to 10⁸ times more reactive than 2-chloropyridine towards nucleophiles under SNAr conditions.[3]

Relative Reactivity Data for 2-Halopyridines in SNAr with Amines:

| Halogen at C-2 | Relative Reactivity |

| F | High |

| Cl | Low |

This qualitative comparison is based on the general reactivity trends observed for 2-halopyridines.

A kinetic study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines (morpholine, piperidine, and pyrrolidine) in aqueous solution at 20°C showed linear Brønsted-type plots, indicating a typical SNAr mechanism where the initial nucleophilic attack is the rate-determining step.[4] Although this study was not on this compound, it supports the general mechanistic understanding of SNAr on activated pyridine rings.

DOT Script for SNAr Reaction Pathway:

Caption: General pathway for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 5-position of this compound, while less reactive than a bromine or iodine atom, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and an organoboron compound.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, allowing for the introduction of a wide range of amino groups.

The success of these reactions with a chloro-substrate often requires the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition of the C-Cl bond to the palladium catalyst.

Stability Profile

The stability of this compound under various conditions is a critical consideration for its storage, handling, and use in multi-step syntheses.

-

Thermal Stability: Halogenated pyridines generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. For pyridine-containing polyimides, decomposition temperatures at 5% weight loss are reported to be over 476°C under a nitrogen atmosphere, indicating the high thermal stability of the pyridine ring itself.[5][6] For 3-(2-chloropyridin-4-yl)oxyaniline, decomposition is anticipated at temperatures above its melting point (likely >100°C), potentially involving cleavage of the ether bond and degradation of the aromatic rings.[7]

-

Hydrolytic Stability: The C-F bond at the 2-position is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding 2-pyridone. The rate of hydrolysis is expected to be slower under neutral or acidic conditions. Kinetic studies on the hydrolysis of 2-chloropyridine in supercritical water have shown that the degradation follows first-order kinetics and the rate increases with temperature.[8] Similar behavior can be anticipated for this compound, with the C-F bond being more labile than the C-Cl bond towards hydrolysis.

-

Photochemical Stability: Aromatic and heteroaromatic compounds can undergo photochemical degradation upon exposure to UV light. Studies on the photochemical degradation of chlorpyrifos, a chlorinated pyridine derivative, in water have shown that the process follows first-order kinetics.[2] It is therefore recommended to store this compound in a light-protected environment to prevent potential degradation.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for key reactions involving this compound. These protocols are based on established methods for similar substrates and should be optimized for specific applications.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the amine, base, and anhydrous solvent.

-

Stir the mixture until the solids are dissolved or a uniform suspension is formed.

-

Add this compound to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Script for SNAr Experimental Workflow:

Caption: A typical experimental workflow for an SNAr reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) (1-5 mol%)

-

Base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄) (1.5 - 2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

-

In a glovebox, add this compound, the palladium pre-catalyst, and the base to a dry reaction vessel.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Script for Cross-Coupling Catalytic Cycle:

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on data for structurally similar compounds. Actual spectra should be obtained for confirmation.

| Spectroscopy | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.5 ppm. The proton at C-6 will likely be a doublet coupled to the fluorine at C-2. The protons at C-3 and C-4 will show coupling to each other and to the fluorine. |

| ¹³C NMR | The carbon attached to fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller two- and three-bond C-F couplings. The chemical shifts will be in the aromatic region (δ 110-160 ppm). |

| IR | Characteristic peaks for C-F stretching (around 1200-1300 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹). |

| Mass Spec (EI) | The molecular ion peak (M⁺) will be observed at m/z = 131, with an M+2 peak at m/z = 133 with approximately one-third the intensity, characteristic of the chlorine isotope pattern. |

Note: Spectroscopic data for closely related compounds such as 2-chloro-5-fluoropyridine and 2-fluoropyridine can be found in the literature and serve as a good reference for interpreting the spectra of this compound.[9][10][11]

Conclusion

This compound is a versatile and reactive building block with a well-defined reactivity profile. Its susceptibility to nucleophilic aromatic substitution at the 2-position and its ability to undergo palladium-catalyzed cross-coupling reactions at the 5-position make it a valuable tool for the synthesis of a wide array of functionalized pyridine derivatives. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a solid foundation for the application of this important synthetic intermediate in the creation of novel molecules with potential applications in medicine and materials science.

References

- 1. This compound 97 1480-65-5 [sigmaaldrich.com]

- 2. [Photochemical degradation of chlorpyrifos in water] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-Chloro-2-fluoropyridine: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridine is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the presence of both chlorine and fluorine atoms on the pyridine ring, make it a versatile intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significant role in synthetic chemistry, particularly in the synthesis of pharmaceutical and agrochemical compounds.

Molecular Structure and Identification

This compound is a monosubstituted pyridine ring containing a fluorine atom at position 2 and a chlorine atom at position 5. The strategic placement of these halogens allows for selective chemical transformations, making it a valuable precursor in multi-step syntheses.

Structural and Molecular Data

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value |

| Molecular Formula | C₅H₃ClFN |

| Molecular Weight | 131.54 g/mol [1] |

| CAS Number | 1480-65-5[1] |

| SMILES String | Fc1ccc(Cl)cn1[1] |

| InChI Key | ZULRQGBHWBQPFE-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below, providing essential data for laboratory handling and reaction planning.

| Property | Value |

| Appearance | Colorless to brown liquid[2] |

| Density | 1.311 g/mL at 25 °C[1] |

| Boiling Point | 158 °C at 760 mmHg[2][3] |

| Flash Point | 52.2 °C (closed cup)[1] |

| Refractive Index | n20/D 1.498[1] |

Synthetic Applications and Logical Workflow

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules.[4][5][6][7] The differential reactivity of the C-F and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.

Role in Cross-Coupling Reactions

The chlorine atom at the 5-position serves as a reactive site for common carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4][5][7] This reactivity is fundamental to its application in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[4][6]

Caption: Logical workflow of this compound in synthetic chemistry.

Experimental Protocols: A Representative Synthetic Workflow

While numerous specific synthetic routes exist for various pyridine derivatives, a general and illustrative workflow for the synthesis of halogenated pyridines often starts from more common precursors like aminopyridines. The following diagram outlines a plausible multi-step synthesis pathway adapted from analogous procedures for preparing related fluorinated and chlorinated pyridine compounds.

This workflow demonstrates a logical progression involving halogenation, diazotization, and substitution reactions, which are common strategies in heterocyclic chemistry.

Caption: A representative experimental workflow for pyridine functionalization.

Methodological Details

-

Chlorination: The introduction of a chlorine atom onto the pyridine ring can be achieved using various chlorinating agents. A common laboratory-scale method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or a chlorinated solvent. The reaction progress is typically monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Diazotization and Fluorination (Balz-Schiemann Reaction): This two-part step is a classic method for introducing a fluorine atom onto an aromatic ring.

-

Diazotization: The amino group of 2-amino-5-chloropyridine is converted into a diazonium salt. This is typically performed by treating the substrate with an aqueous acidic solution (e.g., tetrafluoroboric acid, HBF₄) at low temperatures (0-5 °C), followed by the dropwise addition of an aqueous sodium nitrite (NaNO₂) solution.

-

Fluorination: The resulting diazonium tetrafluoroborate salt is then subjected to thermal decomposition, which releases nitrogen gas and substitutes the diazonium group with a fluorine atom to yield the final product.

-

The product at each stage requires appropriate workup and purification, often involving extraction, washing, drying of the organic phase, and final purification by distillation or column chromatography.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this compound. It should be stored in a well-ventilated area away from ignition sources.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its molecular structure provides two distinct halogen handles for synthetic manipulation, enabling the efficient construction of complex target molecules. A thorough understanding of its properties, reactivity, and synthetic pathways is essential for chemists and researchers leveraging this versatile building block in drug discovery and development.

References

- 1. This compound 97 1480-65-5 [sigmaaldrich.com]

- 2. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 3. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Hazards and Safety of 5-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This guide provides comprehensive safety and hazard information for 5-Chloro-2-fluoropyridine (CAS RN: 1480-65-5), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to rigorous safety protocols is essential when handling this compound due to its hazardous properties. This document outlines the known hazards, handling procedures, and emergency responses to ensure a safe laboratory and manufacturing environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation.

GHS Classification:

-

Flammable liquids (Category 3)[1]

-

Acute toxicity, Oral (Category 4)[2]

-

Skin irritation (Category 2)[2]

-

Serious eye damage (Category 1)[2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2]

Signal Word: Danger[3]

Hazard Pictograms:

| Pictogram | GHS Code | Hazard |

| 🔥 | GHS02 | Flammable |

| corrosive | GHS05 | Corrosive |

| ! | GHS07 | Exclamation Mark |

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |

| P233 | Keep container tightly closed.[1][3][6] |

| P240 | Ground/bond container and receiving equipment.[1][3][6][7] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1][3][6][7] |

| P242 | Use only non-sparking tools.[1][3][6][7] |

| P243 | Take precautionary measures against static discharge.[1][3][6][7] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][6][7] |

| P264 | Wash skin thoroughly after handling.[1][3][6][7] |

| P270 | Do not eat, drink or smoke when using this product.[1][3][6][7] |

| P271 | Use only outdoors or in a well-ventilated area.[1][3][6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][6][7] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][6] |

| P370+P378 | In case of fire: Use dry chemical, foam, water spray, or carbon dioxide to extinguish.[1][3][7] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[3][7] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][3][7] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1480-65-5[1][2][3][4][6][8][9][10][11] |

| Molecular Formula | C₅H₃ClFN[2][3][6][7][8][11] |

| Molecular Weight | 131.54 g/mol [3][6] |

| Appearance | Colorless to brown liquid[4] |

| Boiling Point | 88-89°C (at 100 mmHg)[6], 158°C (at 760 mmHg)[4] |

| Flash Point | 52°C (126°F) - closed cup[6] |

| Density | 1.311 g/mL at 25°C[6] |

| Refractive Index | n20/D 1.498 |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] Specific LD50 and LC50 data are not currently available in the public domain. It is known to cause skin irritation and serious eye damage.[2] The primary target organ for toxicity is the respiratory system.

Experimental Protocols

Flash Point Determination (General Protocol)

While the specific experimental standard used for the reported flash point of 52°C is not detailed in the available literature, a standard closed-cup method such as the Pensky-Martens closed-cup test (ASTM D93) or a similar equivalent is typically employed for such measurements.[12]

Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a specimen of the sample to ignite under specified conditions of test.

Apparatus:

-

Pensky-Martens closed-cup flash tester (or equivalent).

-

Temperature measuring device.

-

Ignition source (gas flame or electric igniter).

General Procedure:

-

Ensure the test apparatus is clean and dry.

-

Pour the this compound sample into the test cup to the specified level.

-

Place the lid on the cup and insert the thermometer or temperature probe.

-

Begin stirring the sample at the specified rate and apply heat to the apparatus to increase the sample temperature at a slow, constant rate.

-

At prescribed temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash in the interior of the cup.

-

Record the barometric pressure to correct the observed flash point.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Personal Protective Equipment (PPE)

A diagram illustrating the required personal protective equipment for handling this compound is provided below.

Caption: Required PPE for handling this compound.

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[13]

-

Avoid breathing vapors or mist.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][13]

-

Use only non-sparking tools and take precautionary measures against static discharge.[1][7]

-

Ground and bond containers when transferring material.[1][7]

-

Do not eat, drink, or smoke in the work area.[7]

Storage Conditions

-

Store away from incompatible materials, such as strong oxidizing agents.

-

The recommended storage temperature is between 2-8°C.[3][10]

Emergency Procedures

First Aid Measures

The following diagram outlines the logical steps for first aid in case of exposure.

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

-

Hazardous Combustion Products: Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment (see Section 5.1).[1] Remove all sources of ignition.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1] Collect in a suitable, closed container for disposal.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[13]

-

Incompatible Materials: Strong oxidizing agents.[14]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, regional, national, and international regulations.[1][7] Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical intermediate with significant hazards. A thorough understanding of its properties and strict adherence to the safety protocols outlined in this guide are paramount for the protection of researchers, scientists, and the environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[13]

References

- 1. fishersci.com [fishersci.com]

- 2. capotchem.com [capotchem.com]

- 3. 1480-65-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS 1480-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemical-label.com [chemical-label.com]

- 6. 1480-65-5 this compound AKSci J98613 [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aobchem.com [aobchem.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. This compound CAS#: 1480-65-5 [amp.chemicalbook.com]

- 11. pschemicals.com [pschemicals.com]

- 12. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 13. nbinno.com [nbinno.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

The Versatility of 5-Chloro-2-fluoropyridine: A Technical Guide to its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridine is a versatile halogenated pyridine derivative that has emerged as a crucial building block in various fields of chemical research and development. Its unique structural features, including the presence of both chloro and fluoro substituents on the pyridine ring, impart distinct reactivity and physicochemical properties. This makes it an attractive starting material and intermediate for the synthesis of a wide array of functional molecules with applications in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of bioactive compounds and functional materials. We will delve into key reaction methodologies, present available quantitative data, and explore the structure-activity relationships of its derivatives.

Physicochemical Properties and Reactivity

This compound (CAS No. 1480-65-5) is a yellow liquid with a molecular weight of 131.54 g/mol . The presence of a highly electronegative fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position provides an additional site for functionalization, most notably through transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the selective and sequential introduction of various substituents, enabling the construction of complex molecular architectures.

Applications in Pharmaceutical Research

The pyridine scaffold is a common motif in many approved drugs, and the unique substitution pattern of this compound offers a strategic advantage in the design and synthesis of novel therapeutic agents.[1]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the enzyme's active site. The 2-fluoro substituent of this compound can act as a hydrogen bond acceptor, while the 5-chloro position allows for the introduction of larger substituents to occupy the hydrophobic pocket.

While specific data on this compound derivatives as kinase inhibitors is still emerging in publicly available literature, the general principle is well-established. For instance, various 2-aminopyridine derivatives have been investigated as potent and selective JAK2 inhibitors, demonstrating the utility of this scaffold in targeting protein kinases.[2] The synthesis of such compounds often involves the displacement of the 2-fluoro substituent with an appropriate amine, followed by a cross-coupling reaction at the 5-chloro position.

In the Synthesis of Anticancer Agents

Derivatives of this compound are being explored for their potential as anticancer agents. The rationale behind this exploration lies in the ability to generate diverse chemical libraries through reactions at the fluoro and chloro positions, which can then be screened for cytotoxic activity against various cancer cell lines.

Applications in Agrochemicals

The development of new herbicides and pesticides is crucial for modern agriculture. Halogenated pyridines are a well-established class of agrochemicals, and this compound serves as a valuable intermediate in the synthesis of new active ingredients.

As a Precursor for Herbicides

Research has shown that pyridine derivatives can act as potent herbicides by inhibiting essential plant enzymes. For instance, compounds targeting protoporphyrinogen oxidase (PPO) are a significant class of herbicides.[1][5][6] While direct evidence for this compound derivatives as PPO inhibitors is limited in the available literature, the synthesis of novel phenoxypyridine derivatives containing a coumarin moiety, which act as PPO inhibitors, highlights the potential of the pyridine scaffold in this area.[5]

Furthermore, fluoroquinolone derivatives, which share structural similarities with functionalized pyridines, have been shown to exhibit herbicidal activity by targeting plant DNA gyrase.[7] This suggests that derivatives of this compound could be designed to target a variety of plant-specific enzymes.

Key Synthetic Methodologies

The utility of this compound as a building block stems from its amenability to a range of chemical transformations. The following sections detail some of the key experimental protocols for its functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the 2-position for nucleophilic attack. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alcohols, and thiols.

Experimental Protocol: Synthesis of a 2-Amino-5-chloropyridine Derivative (General Procedure)

-

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.1 - 1.5 eq) and a base (e.g., K2CO3 or Et3N, 2.0 eq).

-

The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-5-chloropyridine derivative.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide range of aryl or vinyl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Procedure)

-

To a reaction vessel are added this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.

-

The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The residue is purified by column chromatography to yield the 5-phenyl-2-fluoropyridine product.[8]

Data Summary

While specific quantitative data for derivatives of this compound is not abundant in the publicly accessible literature, the following table provides a template for how such data would be presented, based on analogous compounds.

| Compound Class | Application | Key Data Type | Example Value (for analogous compounds) |

| 5H-Chromenopyridines | Anticancer | IC50 | 3-15 µM against melanoma and glioma cell lines[3][4] |

| 2-Aminopyridines | Kinase Inhibition | IC50 | 9 nM against JAK2 for a 2-aminopyridine derivative[2] |

| Phenoxypyridines | Herbicidal | - | Compound IV-6 showed notable herbicidal activity[5] |

Logical Relationships and Workflows

The synthesis of diverse derivatives from this compound typically follows a logical workflow, which can be visualized as follows:

This workflow illustrates the two primary pathways for the initial functionalization of this compound, followed by the potential for sequential reactions to create di-substituted analogs for subsequent biological evaluation.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical synthesis. Its unique reactivity allows for the selective introduction of a wide range of functional groups, making it a key intermediate in the development of new pharmaceuticals and agrochemicals. While the full potential of its derivatives is still being explored, the existing literature on related compounds strongly suggests that this compound will continue to be a molecule of significant interest to researchers in both academic and industrial settings. Further research focusing on the synthesis and biological evaluation of novel derivatives is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic and agrochemical potential of this important scaffold.

References

- 1. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Herbicidal activity of fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 5-Chloro-2-fluoropyridine for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality specifications, and synthetic applications of the versatile building block, 5-Chloro-2-fluoropyridine, in modern pharmaceutical research.

Introduction

This compound (CAS No. 1480-65-5) is a key heterocyclic building block extensively utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the presence of both a chlorine and a fluorine atom on the pyridine ring, make it a versatile reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of commercially available high-purity this compound, its detailed specifications, and its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Commercial Suppliers and Product Specifications

A range of chemical suppliers offer this compound in various purities and quantities to meet the demands of both research and large-scale production. The quality and purity of this starting material are paramount to ensure the desired reaction outcomes and the integrity of the final products. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Purity | Physical Form (at 20°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| AKSci | 95% | Liquid | 88-89 (at 100 mmHg) | Not Specified | Not Specified |

| Sigma-Aldrich | 97% | Liquid | Not Specified | 1.311 | 1.498 |

| CROCHEM | ≥98.0% or ≥99.0% | Colorless to Brown Liquid | 158 (at 760 mmHg) | 1.311 | Not Specified |

| Home Sunshine Pharma | Not Specified | Colorless to Brown Liquid | 158 (at 760 mmHg) | 1.311 | 1.498 |

| BLD Pharm | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Synthetic Applications in Drug Discovery

The strategic placement of halogen atoms on the pyridine ring of this compound allows for selective functionalization through various cross-coupling and substitution reactions. This has made it an invaluable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom at the 5-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties. This is a cornerstone of modern drug discovery for creating diverse molecular scaffolds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Nucleophile and Base Addition: Add the desired nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 80 to 150°C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Application in Kinase Inhibitor Synthesis: Targeting the JAK/STAT Pathway

This compound is a key starting material for the synthesis of potent and selective kinase inhibitors. For instance, derivatives of 2-fluoropyridine are utilized in the development of inhibitors targeting the Janus kinase (JAK) family of enzymes, which play a crucial role in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[1][2]